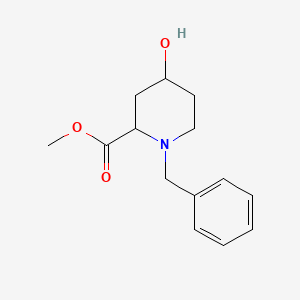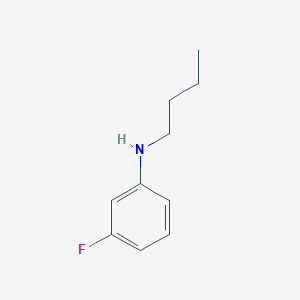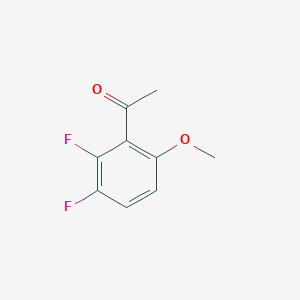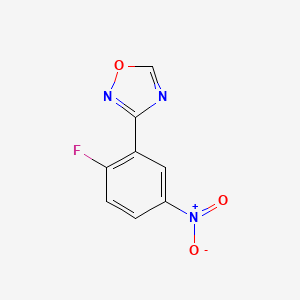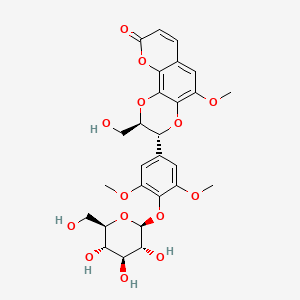
Yinxiancaoside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Yinxiancaoside C is typically isolated from the whole plant of Chloranthus japonicus Sieb . The isolation process involves several steps, including extraction, fractionation, and purification using various chromatographic techniques . The structures of the isolated compounds are elucidated by chemical and spectroscopic methods . Industrial production methods for this compound have not been extensively documented, suggesting that its production is primarily limited to laboratory-scale research.
Analyse Chemischer Reaktionen
Yinxiancaoside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Yinxiancaoside C has been the subject of various scientific research studies due to its potential therapeutic properties. It has shown marginal cytotoxic activities against human hepatoma (Hepg-2), ovarian carcinoma (OV420), and breast cancer (MCF-7) cells . Additionally, it has been investigated for its antioxidant properties and potential use in treating inflammatory conditions . The compound’s unique structure and biological activities make it a valuable target for further research in chemistry, biology, medicine, and industry .
Wirkmechanismus
The mechanism of action of Yinxiancaoside C involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation . For example, this compound has been shown to inhibit the activity of matrix metalloproteinase-1, an enzyme involved in the degradation of extracellular matrix components . This inhibition can help reduce tumor invasion and metastasis .
Vergleich Mit ähnlichen Verbindungen
Yinxiancaoside C is structurally similar to other coumarinolignan glucosides and benzofuran lignans isolated from Chloranthus japonicus Sieb . Some of the similar compounds include cleomiscosins A and C, which have also been isolated from other plant species . What sets this compound apart is its unique combination of coumarin and lignan moieties, which contribute to its distinct biological activities . The presence of these structural features makes this compound a valuable compound for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C27H30O14 |
|---|---|
Molekulargewicht |
578.5 g/mol |
IUPAC-Name |
(2R,3R)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[2,3-f][1,4]benzodioxin-9-one |
InChI |
InChI=1S/C27H30O14/c1-34-13-7-12(8-14(35-2)24(13)41-27-21(33)20(32)19(31)16(9-28)38-27)22-17(10-29)37-26-23-11(4-5-18(30)39-23)6-15(36-3)25(26)40-22/h4-8,16-17,19-22,27-29,31-33H,9-10H2,1-3H3/t16-,17-,19-,20+,21-,22-,27+/m1/s1 |
InChI-Schlüssel |
CFXXDPDYZLDBBH-MLLLHHPHSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H](OC4=C5C(=CC(=C4O3)OC)C=CC(=O)O5)CO |
Kanonische SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C(OC4=C5C(=CC(=C4O3)OC)C=CC(=O)O5)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


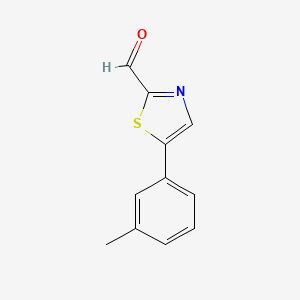
![N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide](/img/structure/B12439681.png)

![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate](/img/structure/B12439690.png)
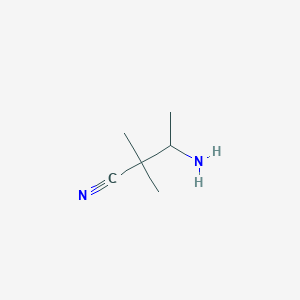
![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine](/img/structure/B12439718.png)
![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)
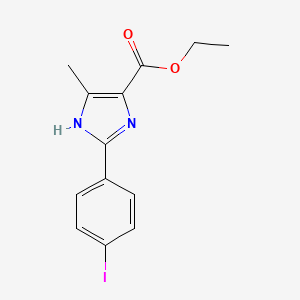
![1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12439728.png)
